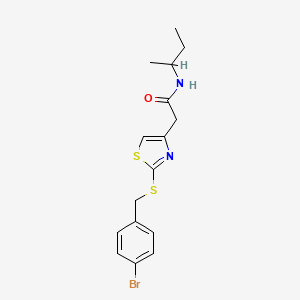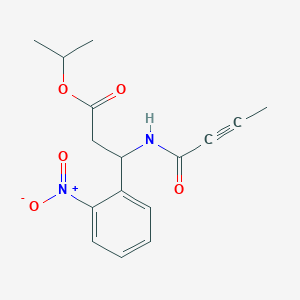
1-Phenyl-2-(1H-pyrazol-1-yl)ethanone
Übersicht
Beschreibung
“1-Phenyl-2-(1H-pyrazol-1-yl)ethanone” is a chemical compound with the molecular formula C11H10N2O . It is a solid substance .
Synthesis Analysis
The synthesis of compounds similar to “1-Phenyl-2-(1H-pyrazol-1-yl)ethanone” has been reported in various studies. For instance, one study reported the synthesis of biologically active triazole and pyrazole compounds from p-hydroxy benzaldehyde and phenyl hydrazine . Another study described a general method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone . A different approach involved the synthesis of an NNN pincer chloropalladium (II) complex . The target compounds were achieved by the reaction of 2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone with the appropriate aminotriazolethiol .
Molecular Structure Analysis
The molecular structure of “1-Phenyl-2-(1H-pyrazol-1-yl)ethanone” can be represented by the SMILES string ON=C(Cn1cccn1)c2ccccc2 . The InChI code is 1S/C11H11N3O/c15-13-11(9-14-8-4-7-12-14)10-5-2-1-3-6-10/h1-8,15H,9H2/b13-11- .
Physical And Chemical Properties Analysis
“1-Phenyl-2-(1H-pyrazol-1-yl)ethanone” is a solid substance . It has a molecular weight of 186.215 .
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Chalcones
The compound “1-phenyl-2-(1H-pyrazol-1-yl)ethan-1-one” can be used to construct diverse pyrazole-based chalcones . This is achieved by employing a base-catalysed Claisen–Schmidt condensation reaction . These chalcones are further reacted with N-hydroxy-4-toluenesulfonamide to form 3,5-disubstituted 1,2-oxazoles .
Anti-Tubercular Agents
Some derivatives of “1-phenyl-2-(1H-pyrazol-1-yl)ethan-1-one” have shown promising anti-tubercular potential . For example, compounds 80a, 80b, 81a, 82a, and 83a showed potent anti-tubercular activity against Mycobacterium tuberculosis strain .
Antimicrobial Potential
Certain derivatives of “1-phenyl-2-(1H-pyrazol-1-yl)ethan-1-one” have demonstrated good antimicrobial potential . This makes them useful in the development of new antimicrobial drugs .
Biological Properties
Chalcones, which can be synthesized from “1-phenyl-2-(1H-pyrazol-1-yl)ethan-1-one”, are known to possess beneficial biological properties . They are found in natural products produced by bacteria, fungi, and numerous plant species .
Anti-Viral Properties
Chalcones synthesized from “1-phenyl-2-(1H-pyrazol-1-yl)ethan-1-one” have shown antiviral properties against bovine viral diarrhoea virus, HSV-1 (herpes simplex virus) and HSV-2, CMV (cytomegalovirus) .
Anti-HIV-1 Activity
Chalcones synthesized from “1-phenyl-2-(1H-pyrazol-1-yl)ethan-1-one” have demonstrated anti-HIV-1 activity .
Safety and Hazards
Zukünftige Richtungen
The future directions for “1-Phenyl-2-(1H-pyrazol-1-yl)ethanone” and similar compounds could involve further exploration of their potential biological activities. Given the broad range of activities exhibited by related compounds , “1-Phenyl-2-(1H-pyrazol-1-yl)ethanone” could be a promising candidate for drug development.
Eigenschaften
IUPAC Name |
1-phenyl-2-pyrazol-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-11(9-13-8-4-7-12-13)10-5-2-1-3-6-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKAPRSDRFNYCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301328773 | |
| Record name | 1-phenyl-2-pyrazol-1-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301328773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819170 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Phenyl-2-(1H-pyrazol-1-yl)ethanone | |
CAS RN |
1457-48-3 | |
| Record name | 1-phenyl-2-pyrazol-1-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301328773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(6-formyl-7-methoxy-1,3-benzodioxol-5-yl)ethyl]-N-methylacetamide](/img/structure/B2814723.png)
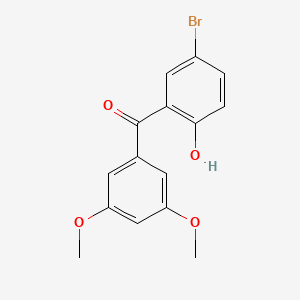
![4-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2814726.png)

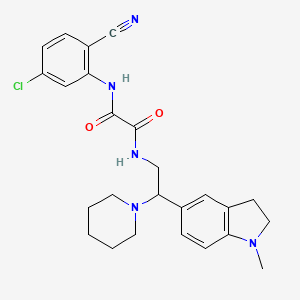
![2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2814732.png)
![2-(ethylthio)-5,6,7,8-tetrahydro-10H-pyrido[1,2-a][1,3]thiazolo[4,5-d]pyrimidin-10-one](/img/structure/B2814736.png)
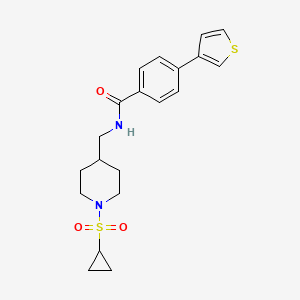
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2814738.png)
![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-cyclopentylacetamide](/img/structure/B2814739.png)
